3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Overview
Description
“3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione” is also known as “4-Nitro Lenalidomide”. It is an analog of Lenalidomide and is considered an impurity and intermediate of Lenalidomide . The molecular formula is C13H11N3O5 .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H11N3O5. The average mass is 289.243 Da and the monoisotopic mass is 289.069885 Da .Physical and Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 616.6±55.0 °C at 760 mmHg, and a flash point of 326.7±31.5 °C. It has 8 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds. The polar surface area is 112 Å2 .Scientific Research Applications
Antiviral Activities : 5-Nitro-3-((5-nonsubstituted/methyl-4-thiazolidinone-2-ylidene)hydrazono)-1H-2-indolinones showed weak activity against the yellow fever virus and inhibited the growth of bovine viral diarrhea virus in cells (Terzioğlu et al., 2005).
Anticancer Properties : N-Substituted indole derivatives, including nitro group-containing compounds, demonstrated significant activity against human breast cancer cell lines, suggesting potential as anticancer agents (Kumar & Sharma, 2022).
Enantiomeric Resolution : Enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione were resolved using a Chiralpak IA column, indicating applications in chiral separation processes (Ali et al., 2016).
Crystallographic Analysis : Studies on nitro derivatives of glutethimide, a compound structurally related to 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, provided insights into molecular structures and intermolecular hydrogen bonding (Danilovski et al., 1999).
Characterization of Lenalidomide : Lenalidomide, a compound containing the this compound moiety, was characterized, revealing details about its crystal structure and hydrogen bonding patterns (Ravikumar & Sridhar, 2009).
Corrosion Inhibition : New 5-Nitro isatin derivatives demonstrated effectiveness as corrosion inhibitors, with implications for protecting materials in marine environments (Ahmed et al., 2018).
Chemical Synthesis and Hydrogenation : Synthesis and hydrogenation studies of related derivatives have been conducted, indicating applications in chemical manufacturing and processing (Bisset et al., 2012).
Cytotoxicity Evaluation : New 5-nitroindole-2,3-dione derivatives, related to the compound , showed cytotoxicity against cancer cell lines, highlighting potential in cancer therapy (Karalı, 2002).
Development of Novel Polymers : Optically active polyamides containing 4-nitro-1,3-dioxoisoindolin-2-yl groups have been synthesized, suggesting uses in materials science (Faghihi et al., 2010).
Mechanism of Action
Target of Action
The compound “3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione” is also known as 4-Nitro Lenalidomide . It is an analog and intermediate of Lenalidomide , which is an immunomodulatory agent . The primary targets of Lenalidomide are the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .
Mode of Action
Lenalidomide acts as a ligand of ubiquitin E3 ligase cereblon . It induces the enzyme to degrade the Ikaros transcription factors IKZF1 and IKZF3 . The degradation of these transcription factors disrupts the transcriptional program, leading to changes in the cell.
Biochemical Pathways
The biochemical pathways affected by Lenalidomide involve the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell. By inducing the degradation of IKZF1 and IKZF3, Lenalidomide disrupts the normal functioning of these proteins, affecting the downstream effects related to their roles in transcription regulation .
Result of Action
The result of the action of “this compound” would be similar to that of Lenalidomide, given that it is an analog of Lenalidomide . Lenalidomide has pleiotropic antitumor effects and is used in the treatment of multiple myeloma . Therefore, it can be inferred that the molecular and cellular effects of this compound’s action would be related to its antitumor properties.
Action Environment
The action environment of “this compound” would be influenced by various factors. For instance, the compound should be stored under an inert atmosphere at 2-8°C . This suggests that temperature and atmospheric conditions could influence the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(7-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c17-11-5-4-10(12(18)14-11)15-6-8-7(13(15)19)2-1-3-9(8)16(20)21/h1-3,10H,4-6H2,(H,14,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPJLYIGKKDZDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467017 | |
Record name | 3-(4-Nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827026-45-9 | |
Record name | 4-Nitro lenalidomide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827026459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-NITRO LENALIDOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CBC4TCM54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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